Bis(2-nitrophenyl) carbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81420-42-0 |
|---|---|
Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
bis(2-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-11-7-3-1-5-9(11)14(17)18)22-12-8-4-2-6-10(12)15(19)20/h1-8H |
InChI Key |
DQPSUGZZTADITQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Other CAS No. |
81420-42-0 |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2 Nitrophenyl Carbonate
Phosgene-Based Approaches for Synthesis of Diaryl Carbonates
Phosgene (B1210022) (COCl₂) has historically been a cornerstone reagent for the industrial production of carbonates due to its high reactivity. iupac.org The synthesis involves the reaction of a phenol (B47542) with phosgene, leading to the formation of the corresponding diaryl carbonate and hydrogen chloride as a byproduct. wikipedia.org
Reaction of 2-Nitrophenol (B165410) with Phosgene
The direct reaction of 2-nitrophenol with phosgene gas is a primary method for synthesizing Bis(2-nitrophenyl) carbonate. wikipedia.org In this process, two equivalents of 2-nitrophenol react with one equivalent of phosgene. The reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction. wikipedia.org The general scheme for this type of reaction is the linking of two nucleophiles, in this case, the phenolic oxygen atoms, by a carbonyl group. wikipedia.org
Optimization of Stoichiometry and Anhydrous Conditions
Successful synthesis using the phosgene route is highly dependent on rigorous control of reaction parameters.
Stoichiometry: Precise stoichiometric control is crucial. The molar ratio of 2-nitrophenol to phosgene should be carefully maintained at 2:1 to maximize the yield of the desired diaryl carbonate. Using an excess of phosgene can lead to the formation of 2-nitrophenyl chloroformate as a significant byproduct. wikipedia.org
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous (water-free) conditions. Phosgene reacts readily with water to decompose into carbon dioxide and hydrogen chloride, which would not only consume the reagent but also introduce acidic impurities that can lead to unwanted side reactions. wikipedia.org The presence of water can also hydrolyze the product. Therefore, the use of dry solvents and reagents is essential for a high-yield process.
Table 1: General Conditions for Phosgene-Based Synthesis of Diaryl Carbonates
| Parameter | Condition | Rationale | Citation |
|---|---|---|---|
| Reactants | Phenol, Phosgene | Formation of the carbonate linkage. | wikipedia.org |
| Stoichiometry | 2:1 (Phenol:Phosgene) | To favor diaryl carbonate formation over chloroformate. | wikipedia.org |
| Solvent | Anhydrous aprotic (e.g., DCM, THF) | To prevent hydrolysis of phosgene and product. | |
| Temperature | Low (e.g., 0–5°C) | To control the exothermic reaction. | |
| Additive | Base (e.g., Pyridine) | To neutralize HCl byproduct. | wikipedia.org |
Triphosgene-Mediated Synthesis Routes
Due to the extreme toxicity and hazardous gaseous nature of phosgene, its solid and more safely handled equivalent, bis(trichloromethyl) carbonate (BTC), commonly known as triphosgene (B27547), is often preferred, especially in laboratory and smaller-scale industrial settings. wikipedia.orgnih.govresearchgate.net Triphosgene is a stable crystalline solid that decomposes into three equivalents of phosgene in situ, often facilitated by a nucleophilic catalyst. wikipedia.orgmdma.ch
Solution-Phase Synthesis with Triphosgene and 2-Nitrophenol
A well-documented method for producing this compound involves the reaction of triphosgene with 2-nitrophenol in a suitable organic solvent. researchgate.nettandfonline.com This approach has been successfully applied to synthesize all three isomers (ortho-, meta-, and para-) of bis(nitrophenyl) carbonate. researchgate.netepa.gov The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) in the presence of a tertiary amine, such as triethylamine (B128534). researchgate.nettandfonline.com The triethylamine acts as both a catalyst and a base to sequester the HCl formed during the reaction. researchgate.netepa.gov The progress of the reaction can be monitored using techniques like FT-IR spectroscopy by observing the characteristic carbonyl (C=O) vibration bands. researchgate.net
An industrial-scale synthesis for the para-isomer, which provides insight into the conditions applicable to the ortho-isomer, involves adding a dichloromethane solution of triphosgene to a mixture of p-nitrophenol, water, dichloromethane, sodium sulfite (B76179) (as an antioxidant), and triethylamine (as a catalyst), while co-dosing a sodium hydroxide (B78521) solution to maintain pH and control the reaction temperature below 25°C. patsnap.comgoogle.com
Table 2: Example Reaction Parameters for Triphosgene-Based Synthesis of Bis(p-nitrophenyl) Carbonate
| Component | Embodiment 1 | Embodiment 2 |
|---|---|---|
| p-Nitrophenol | 56.3 g | 2.8 kg |
| Triphosgene | 21 g | 1.1 kg |
| Dichloromethane | 500 ml (+ 60 ml for triphosgene) | 25 L (+ 3 L for triphosgene) |
| Water | 20 ml | 2 L |
| Triethylamine (Catalyst) | 0.2 ml | 12 ml |
| 34% Sodium Hydroxide | 38 ml | 2 L |
| Max Temperature | < 25°C | < 25°C |
| Citation | patsnap.com | patsnap.comgoogle.com |
Mechanochemical Synthesis Using Triphosgene
Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or milling) often in the absence of bulk solvents, is a growing field in green chemistry. While triphosgene is used in a wide variety of synthetic applications, specific literature detailing the mechanochemical synthesis of this compound from 2-nitrophenol and triphosgene is not prominent in the reviewed research.
Catalytic System Innovations in Triphosgene Reactions
The decomposition of triphosgene into the reactive phosgene species is the key step in its synthetic utility, and this process is often catalyzed.
Tertiary Amines: The most common catalysts are tertiary amines like triethylamine or pyridine. nih.govresearchgate.net These bases not only neutralize the HCl byproduct but also act as nucleophilic catalysts that attack the triphosgene to initiate its decomposition. researchgate.net
Chloride Ions: Detailed mechanistic studies have shown that chloride ions can quantitatively decompose triphosgene to phosgene, with diphosgene as an intermediate. mdma.chresearchgate.net The chloride ion acts as a strong nucleophile that attacks a carbonyl carbon of the triphosgene molecule. mdma.ch This catalytic role of chloride means that salts like tetrabutylammonium (B224687) chloride can be effective catalysts for these reactions. researchgate.net
4-(Dimethylamino)pyridine (DMAP): While not explicitly cited for the synthesis of this compound itself, DMAP is noted as an effective catalyst for subsequent reactions involving this compound, highlighting its potent nucleophilic catalytic activity in related carbonylation and acylation systems. tandfonline.com
Alternative Synthetic Pathways
The traditional synthesis of diaryl carbonates often involves hazardous materials like phosgene. rsc.orgfrontiersin.org Consequently, the development of alternative, safer synthetic routes is a primary focus of contemporary chemical research.
Non-Phosgene Precursors for Carbonate Formation
A significant advancement in the synthesis of diaryl carbonates, including this compound, is the use of non-phosgene precursors. Triphosgene, a solid and therefore safer alternative to gaseous phosgene, has been successfully employed for the synthesis of bis(p-nitrophenyl) carbonate, a structural isomer of the title compound. researchgate.net This reaction is typically carried out in a biphasic medium or an organic solvent with a tertiary amine acting as both a catalyst and an acid scavenger. researchgate.net Research has demonstrated high yields, often exceeding 97%, for the synthesis of bis(nitrophenyl) carbonates using triphosgene. researchgate.netresearchgate.net
Another approach involves the transesterification of a more benign carbonate, such as dimethyl carbonate (DMC), with the corresponding alcohol. mdpi.com While direct synthesis of this compound via this method is not extensively documented, the principle has been successfully applied to the production of other diaryl carbonates. aiche.org The reaction of 1,6-hexamethylenediamine with urea (B33335) and an alcohol to form N-substituted carbamates, which are precursors to isocyanates, also showcases a phosgene-free pathway that could be conceptually adapted. researchgate.net Furthermore, the direct synthesis of dialkyl carbonates from CO2 and alcohols is an area of active research, aiming to utilize a renewable and non-toxic carbon source. acs.orgionike.com
The following table summarizes various non-phosgene precursors and their application in carbonate synthesis.
| Precursor | Reaction Type | Advantages | Key Findings |
| Triphosgene | Carbonylation | Safer handling than phosgene | High yields (up to 97%) for bis(p-nitrophenyl) carbonate synthesis. researchgate.net |
| Dimethyl Carbonate (DMC) | Transesterification | Low toxicity, biodegradable | Established route for various diaryl carbonates; potential for this compound. mdpi.comresearchgate.net |
| Urea | Alcoholysis | Inexpensive, readily available | Effective for N-substituted carbamate (B1207046) synthesis, a related reaction. researchgate.net |
| Carbon Dioxide (CO2) | Direct Carbonylation | Sustainable, non-toxic feedstock | Emerging technology, requires efficient catalytic systems. acs.orgionike.com |
Investigation of Process Intensification in Synthesis (e.g., Continuous Flow Systems)
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry is a prime example of process intensification and offers significant advantages for hazardous reactions. The synthesis of organic carbonates has been shown to benefit from such techniques. For instance, the use of ultrasonic process intensification in the preparation of dimethyl carbonate has been reported to overcome the disadvantages of heterogeneous catalysis, such as low conversion and long reaction times. rsc.org
Continuous flow reactors provide excellent control over reaction parameters like temperature and pressure, which is crucial for safety, especially in nitration reactions that are often part of the synthesis of nitro-aromatic compounds. nih.gov The development of telescoped flow synthesis, where multiple reaction steps are integrated without intermediate purification, further enhances efficiency and safety. nih.gov While specific studies on the continuous flow synthesis of this compound are not prevalent, the successful application of these principles to similar chemical transformations, such as the synthesis of other carbonates and anticancer drugs, suggests a promising avenue for future research. nih.govmdpi.com
Purification and Isolation Techniques for this compound
Achieving high purity is critical for the application of this compound in subsequent chemical reactions. Various techniques are employed to remove byproducts and unreacted starting materials.
Solvent Selection and Gradient Recrystallization Strategies
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is paramount for effective purification. researchgate.net For diaryl carbonates, a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal. For diphenyl carbonate, ethanol (B145695) has been identified as an optimal solvent. researchgate.net The use of mixed solvent systems, such as ethanol-water, can further enhance the yield. researchgate.net
A study on the purification of bis(4-nitrophenyl) carbonate, an isomer, involved dissolving the crude product in hot dimethyl carbonate to form a supersaturated solution, followed by natural cooling to induce crystallization. patsnap.com Another method describes washing the crude product with sodium bicarbonate and brine, followed by recrystallization from a toluene (B28343) and cyclohexane (B81311) mixture. chemicalbook.com The selection of solvents can also influence the polymorphic form of the final product, which can have different physical properties. nih.gov Simple recrystallization from ethyl acetate (B1210297) and n-hexane has also been reported for the purification of diaryl ketones, a related class of compounds. acs.org
The table below provides examples of solvent systems used for the recrystallization of diaryl carbonates and related compounds.
| Compound | Solvent System | Key Outcome |
| Diphenyl Carbonate | Ethanol | High yield (89.0%). researchgate.net |
| Diphenyl Carbonate | Ethanol/Water Mixture | Improved yield (>93.0%). researchgate.net |
| Bis(4-nitrophenyl) Carbonate | Dimethyl Carbonate | High purity product. patsnap.com |
| Di(4-nitrophenyl) Carbonate | Toluene/Cyclohexane | 94% yield. chemicalbook.com |
| Diaryl Ketones | Ethyl Acetate/n-Hexane | Simple and effective purification. acs.org |
Chromatographic Separation of Byproducts
Column chromatography is a powerful technique for separating complex mixtures and isolating pure compounds. frontiersin.org While often used for smaller scale purifications, it can be essential when recrystallization alone is insufficient to remove certain byproducts. For instance, in the synthesis of some heterocyclic compounds using dialkyl carbonates, column chromatography on silica (B1680970) gel is necessary to isolate the desired products from various concurrent reaction byproducts. frontiersin.org
In the synthesis of piperidines using mustard carbonates, a quick column chromatography step was required to isolate the pure product. frontiersin.org Similarly, the purification of certain diaryl ketones and biphenyls synthesized using novel methods also employs column chromatography. acs.org The identification and separation of reaction products, such as in the reaction of dimethylarsinic acid with hydrogen sulfide, have been successfully achieved using liquid chromatography coupled with mass spectrometry (LC-MS), demonstrating the utility of chromatographic techniques in analyzing complex reaction mixtures. nih.gov
Membrane Filtration for Purity Enhancement
Membrane filtration is an increasingly important technology in chemical purification, offering an energy-efficient and often chemical-free method for separating molecules. waterandwastewater.comjiuwumembrane.com Technologies like nanofiltration (NF) and reverse osmosis (RO) can be used to remove impurities based on size and charge. mdpi.com While direct applications to this compound are not widely reported, membrane filtration is used extensively in water treatment to remove organic compounds and for the concentration and purification of various chemical products. waterandwastewater.commarket.us
For example, membrane filtration is used in the production of high-purity water for industrial and pharmaceutical use. waterandwastewater.com Hybrid systems combining adsorption with membrane filtration, using materials like heated aluminum oxide particles, have shown enhanced removal of natural organic matter. nih.gov The potential for using membrane filtration to remove small molecule impurities or to concentrate the product solution prior to crystallization presents an area for future investigation in the purification of this compound. The modularity and efficiency of membrane processes make them an attractive option for developing more sustainable purification protocols. mdpi.com
Reactivity and Reaction Mechanisms of Bis 2 Nitrophenyl Carbonate
Fundamental Principles of Electrophilicity in Diaryl Carbonates
The reactivity of diaryl carbonates, including bis(2-nitrophenyl) carbonate, is largely dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic effects of the substituents on the aryl rings. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
The nitro group (–NO₂) is a potent electron-withdrawing group due to both inductive and resonance effects. The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. libretexts.orglibretexts.org This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and reactivity towards nucleophiles. libretexts.org
The resonance effect of the nitro group further delocalizes electron density away from the carbonyl group. The nitro group can participate in resonance structures that place a positive charge on the aromatic ring, which in turn withdraws electron density from the carbonate linkage. This delocalization stabilizes the carbonate and makes the carbonyl carbon a stronger electrophile. escholarship.orgmdpi.com The presence of two nitro groups in this compound significantly amplifies this effect, making it a highly reactive compound. nih.gov
The position of the substituent on the aryl ring plays a crucial role in modulating the reactivity of diaryl carbonates. In the case of this compound, the nitro groups are in the ortho position relative to the carbonate linkage. This ortho-substitution can influence reactivity through both steric and electronic effects.
Sterically, the presence of a group in the ortho position can hinder the approach of a nucleophile to the carbonyl carbon. nih.govnih.gov However, in the case of the nitro group, its electronic effects typically dominate. The proximity of the electron-withdrawing nitro group in the ortho position can lead to a more pronounced inductive effect compared to substitution at the meta or para positions, further enhancing the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org Research on related compounds has shown that ortho-substituted aryl halides can sometimes exhibit reduced reactivity due to steric hindrance preventing oxidative addition to a metal catalyst, though this is context-dependent. nih.gov In nucleophilic aromatic substitution, ortho and para positions are generally more deactivated by electron-withdrawing groups than the meta position. chemistrysteps.com However, for nucleophilic attack at the external carbonyl group of the carbonate, the direct electronic influence is the more significant factor. Studies have indicated that bis(o-nitrophenyl) carbonate is more reactive than its para-substituted counterpart, bis(p-nitrophenyl) carbonate. tandfonline.com
Nucleophilic Substitution Reactions
The enhanced electrophilicity of the carbonyl carbon in this compound makes it highly susceptible to nucleophilic substitution reactions. A prominent example is aminolysis, the reaction with amines, which is a key process for the synthesis of carbamates and ureas. tandfonline.commdpi.com
The aminolysis of diaryl carbonates can proceed through different mechanistic pathways, which are often elucidated through kinetic studies. These studies typically involve monitoring the reaction rate under pseudo-first-order conditions with an excess of the amine and analyzing the dependence of the observed rate constant on the amine concentration. nih.govacs.org
The aminolysis of carbonates can occur through either a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. acs.orgresearchgate.net
Concerted Mechanism: In a concerted mechanism, the bond formation between the nucleophilic amine and the carbonyl carbon occurs simultaneously with the cleavage of the bond to the leaving group (o-nitrophenoxide). This pathway involves a single transition state and no stable intermediate. For diaryl carbonates with very good leaving groups, the concerted mechanism is often favored. researchgate.net
Stepwise Pathway: A stepwise mechanism involves the initial formation of a zwitterionic tetrahedral intermediate. acs.org This intermediate can then collapse to the products, either directly or through a deprotonation step to form an anionic tetrahedral intermediate. The rate-determining step in this pathway can be either the formation of the tetrahedral intermediate or its breakdown. acs.orgresearchgate.net
Kinetic studies on the aminolysis of various activated carbonates, such as 4-nitrophenyl phenyl carbonate, have shown that the mechanism can be highly dependent on the solvent, the nature of the amine, and the leaving group. researchgate.netresearchgate.net For many activated carbonates, the reaction proceeds through a stepwise mechanism, with the rate-determining step changing depending on the basicity of the amine. acs.orgresearchgate.net The Brønsted-type plot (a graph of the logarithm of the rate constant versus the pKa of the amine) is a crucial tool for distinguishing between these mechanisms. A linear Brønsted plot is often indicative of a concerted mechanism or a stepwise mechanism where one step is consistently rate-determining. nih.govresearchgate.net A biphasic or curved Brønsted plot, however, suggests a change in the rate-determining step, which is strong evidence for a stepwise mechanism. acs.orgresearchgate.net For the aminolysis of some diaryl carbonates, a downward curvature in the Brønsted plot has been observed, indicating a transition from a rate-determining breakdown of the tetrahedral intermediate for less basic amines to a rate-determining formation of the intermediate for more basic amines. researchgate.net
The basicity of the nucleophilic amine has a significant impact on the rate of aminolysis. masterorganicchemistry.comacs.org Generally, more basic amines are more nucleophilic and react faster with electrophilic carbonyl centers. acs.org Kinetic studies on the aminolysis of activated carbonates consistently show an increase in the second-order rate constant (k_N_) with increasing amine basicity. acs.orgkoreascience.kr This relationship is often quantified by the Brønsted coefficient (β), which is the slope of the Brønsted plot. The value of β provides insight into the degree of bond formation in the transition state. nih.gov
For instance, kinetic data for the aminolysis of 4-nitrophenyl phenyl carbonate with a series of alicyclic secondary amines in an aqueous DMSO solution show a clear trend of increasing reaction rates with higher amine pKa values. rsc.orgrsc.org
| Amine | pKa of Conjugate Acid | kN (M-1s-1) |
|---|---|---|
| Piperazinium ion | 5.95 | 0.0622 |
| 1-Formylpiperazine | 7.98 | 1.68 |
| Morpholine | 8.65 | 11.3 |
| 1-(2-Hydroxyethyl)piperazine | 9.30 | 27.6 |
| Piperazine | 9.98 | 108 |
| 3-Methylpiperidine | 11.05 | 248 |
The data clearly illustrates that as the pKa of the amine's conjugate acid increases, indicating greater basicity, the rate constant for the nucleophilic substitution reaction also increases significantly. This positive correlation underscores the importance of amine basicity in driving the aminolysis of activated diaryl carbonates. The Brønsted plot for this data exhibits a downward curvature, with a slope that decreases from 0.98 for less basic amines to 0.26 for more basic amines, which is indicative of a stepwise mechanism with a change in the rate-determining step. researchgate.netrsc.org
Aminolysis Mechanisms and Kinetic Studies
Formation of Tetrahedral Intermediates
While direct kinetic studies on the formation of tetrahedral intermediates from this compound are not extensively documented, analogies can be drawn from studies on related compounds, such as bis(4-nitrophenyl) carbonate and its thionocarbonate analogs. For instance, kinetic investigations of the phenolysis of bis(4-nitrophenyl) thionocarbonate have provided evidence for a stepwise mechanism involving the formation of an anionic tetrahedral intermediate nih.gov. In these reactions, the Brønsted-type plots were biphasic, which is consistent with a change in the rate-determining step, implicating the existence of a tetrahedral intermediate nih.gov.
The general mechanism can be depicted as a two-step process:
Nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate.
Collapse of the tetrahedral intermediate with the expulsion of a 2-nitrophenoxide leaving group.
Alcoholysis and Phenolysis Mechanisms
The reactions of this compound with alcohols (alcoholysis) and phenols (phenolysis) are fundamental processes for the synthesis of unsymmetrical carbonates and other derivatives. These reactions are driven by the nucleophilic attack of the alcohol or phenol (B47542) on the activated carbonyl carbon of the carbonate.
Kinetic Investigations of Alcohol and Phenol Reactions
Detailed kinetic studies on the alcoholysis and phenolysis of this compound are limited. However, extensive research on the analogous bis(4-nitrophenyl) carbonate (BNPC) provides significant insights into the probable mechanisms. The phenolysis of BNPC with a series of phenols in aqueous solution has been shown to proceed via a concerted (one-step) mechanism, as indicated by a linear Brønsted-type plot with a slope (β) of 0.66 nih.gov. This suggests that the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously.
In contrast, the reactions of bis(4-nitrophenyl) thionocarbonate (BNPTOC) with phenols exhibit biphasic Brønsted-type plots, which is indicative of a stepwise mechanism involving a tetrahedral intermediate nih.gov. This highlights that subtle changes in the substrate structure (C=O vs. C=S) can alter the reaction mechanism.
The table below summarizes the kinetic data for the reaction of bis(4-nitrophenyl) carbonate with various phenoxide ions, which can be used as a model to understand the reactivity of the ortho-isomer.
| Phenol | pKa | kN (M-1s-1) |
| 4-Methoxyphenol | 10.20 | 0.12 |
| 4-Methylphenol | 10.26 | 0.10 |
| Phenol | 9.99 | 0.06 |
| 4-Chlorophenol | 9.42 | 0.02 |
| 3-Chlorophenol | 9.02 | 0.01 |
Data adapted from kinetic studies on bis(4-nitrophenyl) carbonate.
It is plausible that the alcoholysis and phenolysis of this compound also proceed through a similar concerted or stepwise mechanism, depending on the reaction conditions and the nature of the nucleophile.
Comparison of Ortho- and Para-Nitrophenyl (B135317) Carbonate Reactivity Towards O-Nucleophiles
The position of the nitro group on the phenyl ring significantly influences the reactivity of the carbonate. In general, the electron-withdrawing effect of the nitro group is more pronounced when it is in the para position due to resonance stabilization of the phenoxide leaving group. However, the ortho-nitro group can also exert a strong inductive effect and may participate in intramolecular interactions that can affect the reactivity.
Hydrolysis Mechanisms and Kinetics
The hydrolysis of this compound is an important reaction, particularly in the context of its stability and handling. The reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon, leading to the release of 2-nitrophenol (B165410).
Imidazole-Catalyzed Hydrolysis of Carbonate Esters
Imidazole (B134444) and its derivatives are known to be effective catalysts for the hydrolysis of esters, including carbonates. The catalytic mechanism of imidazole can proceed through two main pathways: general base catalysis or nucleophilic catalysis.
General Base Catalysis: Imidazole acts as a general base by deprotonating a water molecule, thereby increasing its nucleophilicity towards the carbonyl carbon of the carbonate.
Nucleophilic Catalysis: Imidazole acts as a nucleophile, attacking the carbonyl carbon to form a highly reactive N-acylimidazolium intermediate. This intermediate is then rapidly hydrolyzed by water to release the product and regenerate the imidazole catalyst.
Studies on the imidazole-catalyzed hydrolysis of related esters, such as p-nitrophenyl acetate (B1210297), have shown that imidazole can act as a nucleophilic catalyst. The reaction proceeds via the formation of an acetyl-imidazolium intermediate, which is then hydrolyzed. It is highly probable that the imidazole-catalyzed hydrolysis of this compound follows a similar nucleophilic catalysis pathway, forming a 2-nitrophenoxycarbonyl-imidazolium intermediate.
The table below presents hypothetical rate constants for the imidazole-catalyzed hydrolysis of a generic nitrophenyl carbonate to illustrate the catalytic effect.
| Catalyst | Concentration (M) | kobs (s-1) |
| None (uncatalyzed) | - | 1.0 x 10-5 |
| Imidazole | 0.01 | 5.0 x 10-4 |
| Imidazole | 0.05 | 2.5 x 10-3 |
| Imidazole | 0.10 | 5.0 x 10-3 |
Formation of Activated Ester Intermediates
This compound can be utilized as a coupling reagent in the synthesis of esters, particularly in peptide synthesis where it can be used to form activated esters of N-protected amino acids. The reaction involves the activation of a carboxylic acid by this compound to form a highly reactive 2-nitrophenyl ester intermediate. This activated ester can then readily react with an amine to form a peptide bond.
The formation of the activated ester proceeds via the nucleophilic attack of the carboxylate anion on the carbonyl carbon of this compound, with the concomitant release of a 2-nitrophenoxide ion. The resulting mixed anhydride (B1165640) is often unstable and rearranges to form the 2-nitrophenyl ester and carbon dioxide.
While the use of bis(4-nitrophenyl) carbonate for this purpose is more commonly documented, the ortho-isomer is expected to function in a similar manner, providing a route to activated esters that can be used in subsequent coupling reactions. The reactivity of these activated esters is enhanced by the electron-withdrawing nature of the nitrophenyl group, making them susceptible to nucleophilic attack by amines.
Generation of 2-Nitrophenyl Active Esters
This compound serves as an efficient reagent for the generation of 2-nitrophenyl active esters from nucleophiles such as amines and, by extension, carboxylic acids. The reaction proceeds via a sequential nucleophilic substitution mechanism.
In a well-documented application, this compound reacts with a primary amine, such as benzylamine, in the first step to form an N-benzyl-o-nitrophenyl carbamate (B1207046) intermediate. mdpi.com This carbamate is an "active ester" where the carbonyl group is activated by the electron-withdrawing 2-nitrophenoxy group. This intermediate is then used in a second step without isolation. The reaction with a second nucleophile, for instance, a diamine, results in the formation of a stable product like a bis-urea, with the release of 2-nitrophenol as a byproduct. mdpi.com
This two-step, one-pot synthesis demonstrates a controlled, directional approach where two different nucleophiles are added sequentially. mdpi.com Reactions with primary amines to form the initial carbamate (the active ester) are typically rapid, often completing within minutes at ambient temperature in a suitable solvent like dichloromethane (B109758). researchgate.net
| Reactant 1 | Reactant 2 | Intermediate Product | Reaction Time (Step 1) | Solvent | Yield |
|---|---|---|---|---|---|
| Bis(o-nitrophenyl) carbonate | Primary Amines | o-Nitrophenyl Carbamate | 5-10 min | Dichloromethane | 85-95% researchgate.net |
| Bis(o-nitrophenyl) carbonate | Benzylamine | N-benzyl-o-nitrophenyl carbamate | Not specified | Toluene (B28343) | Not isolated mdpi.com |
Stability and Reactivity of Active Ester Intermediates
The 2-nitrophenyl active esters generated from this compound are effective acylating agents. The stability and reactivity of these intermediates are critical for their utility in subsequent synthetic steps. The electron-withdrawing nature of the nitro group on the phenyl ring is key to their function. wikipedia.org This property increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov
While extensive research specifically on ortho-nitrophenyl esters is limited, studies on the analogous para-nitrophenyl (PNP) esters provide significant insight. PNP esters have been shown to be remarkably stable in solution, with one study noting no detectable hydrolysis over nine hours in DMSO at room temperature, a sharp contrast to the complete hydrolysis of 2,3,5,6-tetrafluorophenyl (TFP) esters in under an hour. rsc.org
This enhanced stability of nitrophenyl esters contributes to higher and more reproducible yields in subsequent acylation reactions, such as amide bond formation. rsc.org The stability renders them more effective acylating agents compared to their less stable counterparts. rsc.org The reactivity of the active ester intermediate allows it to readily react with a second nucleophile. For example, an o-nitrophenyl carbamate intermediate reacts with various diamines at elevated temperatures in toluene to yield the final bis-urea product. mdpi.com
| Active Ester Type | Stability Observation | Solvent | Outcome | Reference |
|---|---|---|---|---|
| p-Nitrophenyl (PNP) esters | No hydrolysis detected over 9 hours | DMSO | Leads to higher and more reproducible yields in acylation | rsc.org |
| Tetrafluorophenyl (TFP) ester | Complete hydrolysis in <1 hour | DMSO | Less consistent yields in acylation | rsc.org |
Redox Chemistry Involving Nitro Groups
The nitro groups on the aromatic rings of this compound can participate in redox reactions, a characteristic feature of nitroaromatic compounds. wikipedia.org The most significant of these reactions is the reduction of the nitro group to an amine. wikipedia.orgwikipedia.org
This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reducing agents and conditions. wikipedia.orgcsbsju.edu While specific studies detailing the reduction of this compound itself are not prevalent, the general reactivity of aryl nitro groups is well-established and directly applicable.
Common methods for the reduction of aromatic nitro compounds to anilines include:
Catalytic Hydrogenation : This involves the use of hydrogen gas (H₂) with a metal catalyst such as Palladium-on-carbon (Pd/C) or Raney nickel. wikipedia.org
Metals in Acidic Media : A widely used industrial and laboratory method involves reacting the nitro compound with a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). wikipedia.orgcsbsju.edu
Other Reagents : Other reagents capable of effecting this reduction include sodium hydrosulfite and tin(II) chloride. wikipedia.org
Furthermore, the explosive decomposition of organic nitro compounds is itself a redox reaction. In such a process, the nitro group acts as an internal oxidant, while the hydrocarbon portion of the molecule serves as the fuel. wikipedia.org
| Reduction Method | Typical Reagents | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Raney Nickel, PtO₂ | Amine | wikipedia.org |
| Metal in Acid | Fe, Sn, or Zn with HCl | Amine | wikipedia.orgcsbsju.edu |
| Hydrosulfite | Sodium Hydrosulfite (Na₂S₂O₄) | Amine | wikipedia.org |
| Metal Halide | Tin(II) chloride (SnCl₂) | Amine | wikipedia.org |
| Metal Hydrides | LiAlH₄ | Azo compound | wikipedia.org |
Applications of Bis 2 Nitrophenyl Carbonate in Organic Synthesis
Peptide and Amino Acid Chemistry
A thorough review of scientific literature reveals a notable lack of specific applications for Bis(2-nitrophenyl) carbonate in the field of peptide and amino acid chemistry. The following subsections detail the areas where no significant research findings involving this specific reagent have been reported.
Currently, there is no readily available scientific literature that describes the use of this compound as a reagent for the preparation of activated 2-nitrophenyl esters of N-protected amino acids.
There is a lack of documented evidence in scientific publications to support the use of this compound as a direct coupling reagent for the formation of peptide bonds.
Given the absence of its application in peptide synthesis, there are no specific strategies discussed in the literature for minimizing side reactions like hydrolysis when using this compound in this context.
No specific applications or methodologies involving the use of this compound in solid-phase peptide synthesis (SPPS) have been reported in the reviewed scientific literature.
Synthesis of Urea (B33335) Derivatives
This compound has been identified as a useful reagent in the synthesis of certain urea derivatives, providing an alternative to more hazardous reagents like phosgene (B1210022).
Bis(o-nitrophenyl) carbonate serves as an effective carbonylation reagent for the synthesis of symmetrical N,N'-diaryl ureas from various aryl amines. researchgate.net This method is noted for its good to very good yields and straightforward product isolation. researchgate.netresearchgate.net The reactions are typically catalyzed by 4-(dimethylamino)pyridine (DMAP) and can be performed under mild conditions. researchgate.net
The general procedure involves reacting the aryl amine with Bis(o-nitrophenyl) carbonate in a suitable solvent, such as toluene (B28343). researchgate.net The reaction can proceed at room temperature or under reflux conditions. researchgate.netresearchgate.net A key advantage of this method is that the resulting symmetrical N,N'-diaryl urea products are often insoluble in the reaction medium and precipitate directly, allowing for easy isolation by filtration. researchgate.net This straightforward workup contributes to the high yields and purity of the final products. researchgate.net
The table below summarizes the reaction conditions and outcomes for the synthesis of symmetrical N,N'-diaryl ureas using Bis(o-nitrophenyl) carbonate.
| Reactant | Catalyst | Solvent | Temperature | Yield | Reference |
| Aryl Amines | 4-(Dimethylamino)pyridine (DMAP) | Toluene | Room Temperature or Reflux | Very Good | researchgate.net |
| Primary Amines | Not specified | Dichloromethane (B109758) or Toluene | Room Temperature or Reflux | Very Good | researchgate.net |
General Method for Synthesis of Bis-ureas by Sequential Amine Addition
A robust and straightforward two-step method for the synthesis of bis-ureas utilizing this compound has been developed. thieme-connect.demdpi.comnih.gov This directional synthesis is achieved through the sequential addition of amines, offering a controlled approach to the desired bis-urea structures. thieme-connect.demdpi.comnih.gov
The first step involves the reaction of this compound with a primary amine, such as benzylamine, to form a stable N-benzyl-2-nitrophenyl carbamate (B1207046) intermediate. mdpi.comnih.gov This reaction is typically carried out in a solvent like toluene at room temperature. mdpi.com The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting carbonate is consumed. mdpi.com
In the second step, the isolated or in situ generated carbamate intermediate is treated with a diamine. mdpi.comnih.gov This reaction usually requires heating under reflux to drive the conversion to the final bis-urea product. mdpi.com The choice of solvent can be critical in this step, with toluene being effective for slower reacting carbamates that require elevated temperatures. mdpi.com This method provides a reliable pathway to symmetrical bis-ureas, which are valuable in materials science for their ability to form strong hydrogen bonding networks. thieme-connect.denih.gov
The general procedure is as follows:
this compound is dissolved in toluene, and 1.2 equivalents of a primary amine (e.g., benzylamine) are added. The mixture is stirred at room temperature. mdpi.com
After the formation of the carbamate intermediate is complete, the reaction mixture is washed with a dilute acid solution and dried. mdpi.com
The diamine (2.5 equivalents relative to the initial carbonate) is then added to the filtrate, and the resulting mixture is heated under reflux until the reaction is complete. mdpi.com
This sequential approach avoids the use of highly toxic isocyanates and diisocyanates, which are traditionally used for bis-urea synthesis and are often prepared from phosgene. nih.gov
Table 1: Examples of Bis-ureas Synthesized from N-benzyl-2-nitrophenyl carbamate and various diamines. acs.org
| Diamine | Product | Yield (%) |
| 1,2-Diaminoethane | 1,2-Bis(benzylcarbamoyl)ethane | 82 |
| 1,3-Diaminopropane | 1,3-Bis(benzylcarbamoyl)propane | 85 |
| 1,4-Diaminobutane | 1,4-Bis(benzylcarbamoyl)butane | 87 |
| 1,5-Diaminopentane | 1,5-Bis(benzylcarbamoyl)pentane | 86 |
| 1,6-Diaminohexane | 1,6-Bis(benzylcarbamoyl)hexane | 89 |
| o-Phenylenediamine | Bis(benzylcarbamoyl)-o-phenylenediamine | 76 |
| Piperazine | Bis(benzylcarbamoyl)piperazine | 92 |
Synthesis of Unsymmetrical Ureas
The sequential addition strategy inherent in the synthesis of bis-ureas from this compound can be readily adapted for the synthesis of unsymmetrical ureas. researchgate.net Instead of adding a diamine in the second step, a different monoamine is introduced to react with the intermediate 2-nitrophenyl carbamate.
This approach offers a high degree of control over the final product, allowing for the introduction of two different amine fragments onto the carbonyl group. The general scheme for this synthesis is as follows:
Formation of the Carbamate Intermediate: this compound is reacted with the first amine (Amine 1) to form the corresponding 2-nitrophenyl carbamate. This reaction displaces one of the 2-nitrophenoxide leaving groups.
Reaction: this compound + R¹-NH₂ → R¹-NH-CO-O-(2-nitrophenyl) + 2-Nitrophenol (B165410)
Reaction with the Second Amine: The resulting carbamate is then treated with a second, different amine (Amine 2). The second amine displaces the remaining 2-nitrophenoxide group to form the unsymmetrical urea.
Reaction: R¹-NH-CO-O-(2-nitrophenyl) + R²-NH₂ → R¹-NH-CO-NH-R² + 2-Nitrophenol
This method is particularly advantageous as it avoids the often-problematic direct reaction of two different amines with a carbonylating agent, which can lead to a mixture of symmetrical and unsymmetrical products. The stability of the intermediate 2-nitrophenyl carbamate allows for a clean, stepwise synthesis.
Carbamate Synthesis
The reaction of this compound with primary or secondary amines provides a direct and efficient route to 2-nitrophenyl carbamates. organic-chemistry.org This transformation is the foundational first step in the sequential synthesis of ureas and can also be employed for the direct isolation of these valuable carbamate intermediates. mdpi.comnih.gov
The reaction proceeds under mild conditions, typically at room temperature in a suitable organic solvent like dichloromethane or toluene. mdpi.comresearchgate.net The high reactivity of this compound, driven by the excellent leaving group ability of the 2-nitrophenoxide ion, ensures high yields of the desired carbamate product. organic-chemistry.org For example, the reaction of bis(o-nitrophenyl)carbonate with (1S,2R)-(+)-2-amino-1,2-diphenylethanol in dichloromethane at room temperature yields 2-nitrophenyl (1R,2S)-(1,2-diphenyl-2-hydroxyethyl)carbamate in high yield after just one hour. researchgate.net
These resulting 2-nitrophenyl carbamates are stable compounds that can be isolated, purified by column chromatography, and fully characterized. organic-chemistry.orgresearchgate.net They serve as important synthetic intermediates, not only for the preparation of ureas but also as "active" carbamates that can be used in further transformations. organic-chemistry.org
In the reaction of this compound with amines, the formation of a transient carbamic-carbonic anhydride (B1165640) intermediate is a plausible mechanistic step. This intermediate would arise from the initial nucleophilic attack of the amine on one of the carbonyl carbons of the carbonate.
The proposed mechanism involves the following steps:
Nucleophilic attack of the amine on the carbonyl carbon of this compound.
Formation of a tetrahedral intermediate.
Collapse of the tetrahedral intermediate, leading to the expulsion of a 2-nitrophenoxide ion and the formation of a carbamic-2-nitrophenylcarbonic anhydride.
This mixed anhydride is highly activated and would be immediately susceptible to further nucleophilic attack. In the presence of excess amine, the anhydride would be rapidly converted to the corresponding urea. If the initial amine is not in excess, the anhydride would likely rearrange or be attacked by another nucleophile to yield the observed 2-nitrophenyl carbamate. Due to their high reactivity, these carbamic-carbonic anhydride intermediates are generally not isolated and are considered transient species in the reaction pathway.
The 2-nitrophenyl group, when part of a carbamate or carbonate, can function as a protecting group for amines and alcohols. Specifically, the 2-nitrobenzyl moiety and its derivatives are well-established as photolabile protecting groups, often referred to as "caging groups". thieme-connect.denih.govresearchgate.net An amine can be protected by reacting it with this compound to form a stable 2-nitrophenyl carbamate. organic-chemistry.org
This carbamate is stable under various conditions, including strong acids, allowing for selective deprotection of other acid-labile groups like Boc in its presence. thieme-connect.de The key feature of this protecting group is its cleavage under UV irradiation (photolysis). thieme-connect.deresearchgate.net This orthogonality makes it a valuable tool in complex multi-step syntheses, particularly in peptide chemistry and for the preparation of photosensitive biological probes. thieme-connect.denih.gov
Similarly, alcohols can be protected by converting them into 2-nitrophenyl carbonates. Related 4-nitrophenyl carbonates and carbamates have been demonstrated as effective base-labile protecting groups. emerginginvestigators.org They are stable in aqueous and acidic solutions but are readily cleaved under mild basic conditions, which is useful when dealing with acid-sensitive substrates. emerginginvestigators.org The deprotection of these nitrophenyl-based groups can often be monitored spectroscopically, as the hydrolysis releases 2-nitrophenol or 4-nitrophenol, which are colored compounds. emerginginvestigators.org
Heterocyclic Compound Synthesis
While direct, widespread applications of this compound in heterocyclic synthesis are not extensively documented, its role as a phosgene equivalent suggests its utility in constructing various heterocyclic rings that require a carbonyl group insertion. The synthesis of heterocycles containing a nitrophenyl group is an active area of research. researchgate.netnih.gov
For instance, the synthesis of benzoxazinones and quinazolinediones often involves the cyclization of ortho-substituted anilines, such as 2-aminophenols or anthranilic acid, with a carbonylating agent. organic-chemistry.orgorganic-chemistry.org Reagents like phosgene, triphosgene (B27547), or activated carbonates are commonly employed for this purpose. Given its high reactivity, this compound is a suitable candidate for these transformations.
The reaction would proceed by the initial formation of a 2-nitrophenyl carbamate with the amino group of the aniline (B41778) derivative. Subsequent intramolecular nucleophilic attack by the ortho-hydroxyl or ortho-carboxyl group onto the carbamate carbonyl, with the elimination of 2-nitrophenol, would lead to the formation of the heterocyclic ring. This approach offers a milder and safer alternative to traditional methods using phosgene or its direct derivatives for the synthesis of these important heterocyclic scaffolds.
Synthesis of Chiral Oxazolidin-2-ones from 1,2-Amino Alcohols
A notable application of this compound is in the synthesis of chiral oxazolidin-2-ones from chiral 1,2-amino alcohols. These oxazolidinone structures are of high importance in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. The reaction proceeds under mild conditions, providing the desired products in very good yields.
The process involves the reaction of a chiral 1,2-amino alcohol with this compound in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Research indicates that the reaction first forms an o-nitrophenyl-N-(hydroxyalkyl)carbamate intermediate. The addition of a base like DMAP increases the nucleophilicity of the hydroxyl group, which facilitates the subsequent intramolecular cyclization to the oxazolidin-2-one. This base-catalyzed cyclization is crucial to favor the desired product and avoid the formation of urea byproducts.
Detailed studies have demonstrated the efficacy of this method with various chiral 1,2-amino alcohols. The reactions are typically completed within a few hours at room temperature in a solvent such as dichloromethane (CH₂Cl₂).
Table 1: Synthesis of Chiral Oxazolidin-2-ones using this compound Reaction Conditions: Molar ratio of carbonate:amino alcohol:DMAP = 1.1:1:0.1 in CH₂Cl₂ at room temperature for 3 hours.
| 1,2-Amino Alcohol Precursor | Resulting Chiral Oxazolidin-2-one | Yield (%) |
| (1R,2S)-1,2-Diphenyl-2-aminoethanol | (4R,5S)-4,5-Diphenyl-2-oxazolidinone | 92 |
| (S)-Phenylalaninol | (S)-4-(Phenylmethyl)-2-oxazolidinone | 95 |
| (S)-Valinol | (S)-4-Isopropyl-2-oxazolidinone | 93 |
Formation of Imidazolidinones
While this compound is a versatile carbonylating agent, its reaction with 1,2-diamines has been documented to proceed via a two-step sequential addition to form linear bis-urea compounds rather than undergoing a direct intramolecular cyclization to form imidazolidinones (cyclic ureas).
In this synthetic route, this compound is first reacted with a primary amine, such as benzylamine, to produce an intermediate N-benzyl-o-nitrophenyl carbamate. This stable carbamate is then treated with a diamine. The reaction with various aliphatic and aromatic diamines leads to the formation of the corresponding bis-ureas in good yields mdpi.com. This method provides a controlled, non-phosgene route to symmetrical or unsymmetrical bis-ureas, which are valuable in materials science and supramolecular chemistry mdpi.com.
Carbonylation Reactions for Cyclic Compound Formation
The utility of this compound as a carbonylating agent extends to the formation of various cyclic compounds. The synthesis of oxazolidin-2-ones described previously is a prime example of an intramolecular carbonylation reaction where the carbonate provides the C1 electrophilic source needed for ring closure.
The reactivity profile of nitrophenyl carbonates is further highlighted in analogous reactions. For instance, studies using the related reagent, p-nitrophenyl carbonate, have shown its ability to react with amidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene). This reaction does not involve the amidine as a simple base but as a nucleophile, leading to a ring-opening of the bicyclic amidine and the formation of substituted ε-caprolactam and γ-lactam derived carbamates. This demonstrates the capacity of activated nitrophenyl carbonates to participate in complex transformations that result in the formation of heterocyclic rings.
Activation of Hydroxyl Groups on Solid Supports
Information regarding the specific use of this compound for the activation of hydroxyl groups on solid supports for the subsequent immobilization of biomolecules is not available in the reviewed scientific literature.
Formation of Carbonates
Aromatic Carbonate and Polycarbonate Preparation
This compound is part of a class of "activated" carbonates that are effective reagents for the preparation of other carbonate compounds, including aromatic carbonates and polymers like polycarbonates. These reactions typically proceed via a transesterification mechanism.
The synthesis of aromatic carbonates can be achieved through the reaction of this compound with phenolic compounds. The efficiency of these transesterification reactions is significantly enhanced by the use of catalysts such as 4-(dimethylamino)pyridine (DMAP). The use of a catalytic amount of DMAP can lead to a 20-fold rate increase compared to using a stoichiometric amount of a weaker base like triethylamine (B128534). This catalytic approach allows for the preparation of various aromatic carbonates in high yields under mild conditions.
Furthermore, activated carbonates like o-nitrophenyl carbonates are considered for the synthesis of polycarbonates. This approach is particularly useful for polymerizing monomers that may be sensitive to the high temperatures required in traditional melt polymerization processes that use less reactive reagents like diphenyl carbonate. The increased reactivity of this compound allows for polymerization under milder conditions, potentially reducing thermal degradation and enabling the creation of specialized polycarbonates.
Applications in Polymer Chemistry and Materials Science
Polycarbonate Synthesis via Transesterification
Transesterification is a common method for producing polycarbonates, typically involving the reaction of a diol (like bisphenol A) with a carbonate source. The efficiency of this reaction can be significantly influenced by the nature of the carbonate monomer.
Bis(o-nitrophenyl) carbonate is classified as an activated carbonate. The electron-withdrawing nature of the ortho-nitro groups makes the o-nitrophenoxide a good leaving group, which can facilitate the transesterification reaction under milder conditions than those required for non-activated carbonates like diphenyl carbonate (DPC). This increased reactivity is particularly advantageous for the polymerization of thermally sensitive monomers, where lower reaction temperatures can prevent monomer degradation rsc.org.
The general scheme for the melt transesterification polymerization of a diol with bis(o-nitrophenyl) carbonate involves the elimination of o-nitrophenol as a byproduct. The reaction proceeds through a stepwise mechanism, forming oligomers that subsequently react to build high molecular weight polymer chains. While specific research detailing the polymerization kinetics and polymer properties using bis(2-nitrophenyl) carbonate is not extensively documented in publicly available literature, its role as an activated monomer suggests it could offer benefits in specific polymerization processes.
Activated carbonates are a class of molecules designed to enhance the rate of polymerization. A well-studied example is bis(methylsalicyl) carbonate (BMSC). A comparison between the expected performance of bis(o-nitrophenyl) carbonate and the documented performance of BMSC can highlight the general advantages of activated carbonates over traditional monomers like diphenyl carbonate (DPC).
One of the primary benefits of using an activated carbonate like BMSC is the significant reduction in polymerization time and temperature. For instance, the polymerization of bisphenol A and resorcinol (B1680541) using BMSC can be completed in a much shorter time (40 minutes) and at a lower final temperature (280°C) compared to the same polymerization with DPC, which requires 135 minutes and a final temperature of 300°C rsc.org. This increased reactivity also leads to more efficient incorporation of comonomers rsc.org.
However, a potential drawback of using nitrogen-containing activated carbonates, such as bis(o-nitrophenyl) carbonate, is the possibility of color formation in the final polymer rsc.org. The presence of nitro groups can lead to chromophores that impart an undesirable yellow tint to the polycarbonate, which is a significant concern for applications requiring high transparency. In contrast, activated carbonates like BMSC are designed to be "colorless" reactive monomers researchgate.net.
Table 1: Comparison of Polymerization Conditions for Different Carbonate Monomers
| Feature | Diphenyl Carbonate (DPC) | Bis(methylsalicyl) Carbonate (BMSC) | Bis(o-nitrophenyl) Carbonate (Expected) |
| Reactivity | Lower | Higher | Higher |
| Polymerization Time | Longer (e.g., 135 min) rsc.org | Shorter (e.g., 40 min) rsc.org | Shorter |
| Polymerization Temperature | Higher (e.g., up to 300°C) rsc.org | Lower (e.g., up to 280°C) rsc.org | Lower |
| Suitability for Thermally Sensitive Monomers | Limited | High | High |
| Potential for Polymer Discoloration | Low | Low researchgate.net | High rsc.org |
Role in Enhancing Polymer Properties
The incorporation of different monomers into a polymer backbone can significantly influence its bulk properties. While specific data on the effects of this compound is limited, general principles of polymer science can provide some insight.
The mechanical properties of a polymer, such as tensile strength and impact resistance, are critical for its application. These properties are largely determined by the polymer's molecular weight, chain structure, and intermolecular forces. There is a lack of specific research data on the contribution of this compound to the mechanical strength of polymers. Generally, the mechanical properties of polycarbonates are considered to be excellent uwb.edu.pl. The introduction of bulky side groups or modifications to the polymer backbone can alter chain packing and mobility, thereby affecting the material's mechanical response. Without experimental data, any potential influence of the 2-nitrophenyl group on these properties remains speculative.
Ring-Opening Polymerization Initiators/Reagents
Ring-opening polymerization (ROP) is another important method for synthesizing polymers, particularly for cyclic monomers like lactones, lactides, and cyclic carbonates mdpi.comwikipedia.org. This process requires an initiator or a catalyst to open the cyclic monomer and propagate the polymer chain.
Based on the available scientific literature, there is no evidence to suggest that this compound is used as an initiator or reagent for the ring-opening polymerization of cyclic monomers. The literature on ROP of cyclic carbonates describes a variety of initiators, including anionic, cationic, and organometallic species, but does not mention the use of diaryl carbonates in this capacity mdpi.comwikipedia.org. While nitrophenyl carbonates can participate in ring-opening reactions of certain non-monomeric cyclic compounds beilstein-journals.org, this is a distinct chemical transformation and not the ring-opening polymerization that produces high molecular weight polymers.
Formation of Lactam Carbamates from Ring-Opening Reactions
In the realm of polymer chemistry, this compound serves as a highly effective reagent for the synthesis of functionalized monomers. One notable application is its use in promoting the ring-opening reactions of amidine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). These reactions lead to the formation of substituted ε-caprolactam and γ-lactam derived carbamates, which are valuable precursors in materials science. nih.govbeilstein-journals.orgnih.govresearchgate.net
The electrophilic nature of the carbonyl carbon in this compound is significantly enhanced by the electron-withdrawing nitro groups on the phenyl rings. This heightened reactivity facilitates the nucleophilic attack by the amidine bases. The reaction proceeds through a nucleophilic addition of the amidine to the carbonate, followed by a ring-opening of the bicyclic amidine structure to yield the corresponding lactam carbamate (B1207046). nih.govbeilstein-journals.orgresearchgate.net This synthetic strategy offers a straightforward and efficient route to a diverse range of structurally varied ε-caprolam and γ-lactam compounds. nih.govnih.govresearchgate.net
Detailed research has demonstrated the efficacy of this method using the related p-nitrophenyl carbonate derivatives, which are expected to exhibit similar reactivity to the ortho-substituted this compound. The reaction of various p-nitrophenyl carbonates with DBU in tetrahydrofuran (B95107) (THF) at 60°C for one hour yields the corresponding ε-caprolactam-derived carbamates in good yields. nih.govbeilstein-journals.org
Similarly, the reaction can be extended to the synthesis of γ-lactam-derived carbamates using DBN as the nucleophilic amidine base. The reaction of the p-nitrophenyl carbonate of homopropargyl alcohol with two equivalents of DBN in THF at 60°C for one hour resulted in the formation of the corresponding γ-lactam carbamate in a 56% yield. nih.govbeilstein-journals.org This demonstrates the versatility of nitrophenyl carbonates in accessing different lactam ring sizes.
Further studies have explored the substrate scope for the formation of γ-lactam carbamates, including various alcohols and phenols as precursors for the p-nitrophenyl carbonates. beilstein-journals.org
The successful synthesis of these lactam carbamates opens avenues for their application in polymer chemistry, where they can be utilized as monomers for the creation of novel polymers with tailored properties. nih.govbeilstein-journals.org
Advanced Analytical Methodologies for Bis 2 Nitrophenyl Carbonate and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in bis(2-nitrophenyl) carbonate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for its characterization.
Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)
Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, characteristic absorption bands would be expected for the carbonate group (C=O stretching) and the nitro groups (N-O stretching). While the direct FT-IR spectrum for the 2-nitro isomer is not explicitly detailed in the available research, analysis of its derivatives is documented. For example, in the synthesis of bis-ureas, the IR spectra of the products are recorded to confirm the transformation of the carbonate. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound, thereby confirming its identity. Although specific mass spectral data for this compound is not provided in the searched literature, this technique is fundamental in the broader context of characterizing nitrophenyl compounds and their derivatives.
Chromatographic Applications
This compound's reactive nature makes it a candidate for use as a derivatizing agent in chromatography, particularly in High-Performance Liquid Chromatography (HPLC). Derivatization is a technique used to modify an analyte to enhance its detection and separation.
Derivatizing Agent for High-Performance Liquid Chromatography (HPLC)
The use of nitrophenyl carbonates, such as the 4-nitro isomer, as derivatizing agents in HPLC is well-established for the analysis of various compounds. These reagents react with specific functional groups, such as amines and phenols, to form derivatives with strong UV absorbance, thereby improving their detectability. While specific applications of this compound as a derivatizing agent are not detailed in the available literature, its structural similarity to other nitrophenyl carbonates suggests its potential in this role. The general principle involves the reaction of the carbonate with the analyte to introduce the nitrophenyl group, a chromophore that enhances UV detection.
Separation of Reaction Mixtures and Purity Assessment
The effective separation and rigorous purity assessment of this compound and its derivatives are critical for ensuring the desired reactivity and preventing the interference of byproducts in subsequent applications. Various analytical methodologies are employed to isolate the target compound from complex reaction mixtures and to ascertain its level of purity. These methods primarily include chromatographic techniques for separation and a combination of chromatographic and spectroscopic methods for purity evaluation.
Following synthesis, the initial workup of the reaction mixture containing nitrophenyl carbonates often involves liquid-liquid extraction to separate the organic products from the aqueous phase. For instance, a common procedure involves quenching the reaction mixture in ice/water, followed by extraction with a solvent like ethyl acetate (B1210297). The combined organic layers are then washed with saturated sodium bicarbonate and brine solutions to remove acidic impurities and water-soluble components chemicalbook.com.
For the purification of the crude product, recrystallization is a frequently utilized method. A mixture of toluene (B28343) and cyclohexane (B81311) has been successfully used to recrystallize dinitrodiphenyl (B12803432) carbonate, achieving high purity chemicalbook.com. Another common technique for purification, particularly for derivatives, is silica (B1680970) gel flash chromatography. A gradient of ethyl acetate in hexanes (e.g., 0-30%) has been effective in purifying compounds like 4-nitrophenyl benzylcarbonate, yielding it as off-white crystals emerginginvestigators.org.
Chromatographic methods are central to both the separation and purity assessment of this compound and its analogues. Thin-layer chromatography (TLC) serves as a rapid and convenient tool for monitoring the progress of reactions. For example, in the synthesis of N-benzyl-o-nitrophenyl carbamate (B1207046) from bis(o-nitrophenyl) carbonate, TLC with dichloromethane (B109758) as the eluent is used to track the consumption of the starting carbonate mdpi.com.
High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis of reaction progress and the determination of final product purity google.com. Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of nitrophenyl carbonates. The purity of the final product is often reported as a percentage based on HPLC analysis tcichemicals.comtcichemicals.com.
Table 1: Exemplary HPLC Conditions for Analysis of Nitrophenyl Carbonates
| Parameter | Condition 1 | Condition 2 |
| Column | Newcrom R1 | Not Specified |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | Solvent A: H₂O with 0.1% TFASolvent B: CH₃CN with 0.1% TFA |
| Mode | Reverse Phase (RP) | Gradient |
| Application | Analysis and preparative separation of bis(4-nitrophenyl)carbonate | Analysis of nitrophenyl carbonate derivatives |
| Data derived from multiple sources sielc.comsielc.comrsc.org. |
Gas chromatography (GC) is another valuable technique for assessing the composition of reaction mixtures, particularly for isomeric derivatives. In the synthesis of dinitrodiphenyl carbonates, GC analysis can quantify the distribution of different isomers in the crude product chemicalbook.com.
Table 2: Isomeric Composition of a Crude Dinitrodiphenyl Carbonate Product by GC Analysis
| Isomer | Composition (%) |
| 4,4'-dinitrodiphenyl carbonate | 95.6 |
| 4,3'-dinitrodiphenyl carbonate | 0.6 |
| 4,2'-dinitrodiphenyl carbonate | 3.8 |
| Data from a specific synthesis of bis(4-nitrophenyl) carbonate chemicalbook.com. |
In addition to chromatographic methods, spectroscopic techniques are indispensable for the characterization and purity confirmation of this compound and its derivatives. These include Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Infrared (IR) spectroscopy, which provide structural information that helps to confirm the identity and purity of the isolated compounds mdpi.com. Elemental analysis is also employed to provide further confirmation of the elemental composition and purity of the synthesized molecules mdpi.com. The melting point of the final product is a classic and straightforward indicator of purity, with a sharp melting range suggesting a high degree of purity tcichemicals.comsigmaaldrich.comsigmaaldrich.com.
Computational and Theoretical Investigations
Quantum Chemical Computations
Quantum chemical computations are employed to model the electronic structure of a molecule, from which various properties, including geometry, energy, and reactivity, can be derived.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A key application of DFT is the calculation of the Molecular Electrostatic Potential (MESP) surface. The MESP maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. ymerdigital.com
For bis(2-nitrophenyl) carbonate, an MESP analysis reveals distinct regions of varying electrostatic potential. The color-coded map typically shows areas of negative potential (electron-rich regions, often colored red) and positive potential (electron-deficient regions, colored blue). ymerdigital.com In this molecule, the most negative potential is concentrated around the oxygen atoms of the two nitro groups due to their high electronegativity. mdpi.com Conversely, the regions around the hydrogen atoms of the phenyl rings exhibit positive potential. The area around the central carbonyl carbon of the carbonate group is expected to be significantly electron-deficient (electropositive), a characteristic enhanced by the strong electron-withdrawing effect of the two ortho-nitrophenyl substituents. mdpi.comsemanticscholar.org
| Molecular Region | Predicted Electrostatic Potential | Color on MESP Map | Chemical Implication |
|---|---|---|---|
| Oxygen Atoms of Nitro (NO₂) Groups | Strongly Negative | Red | Site for electrophilic attack |
| Carbonyl Carbon (C=O) | Strongly Positive | Blue | Primary site for nucleophilic attack |
| Aromatic Ring Hydrogens | Moderately Positive | Green/Light Blue | Potential sites for weak interactions |
The MESP surface is instrumental in predicting the reactivity of a molecule. The electron-deficient, or electropositive (blue), regions are prime targets for nucleophilic attack, while electron-rich, or electronegative (red), regions are susceptible to electrophilic attack.
In this compound, the most significant electron-deficient region is the carbonyl carbon. The two nitrophenyl groups act as powerful electron-withdrawing groups, pulling electron density away from the central carbonate moiety and making the carbonyl carbon highly electrophilic. This high degree of electrophilicity is the foundation of its utility as a reagent, for example, in the synthesis of ureas and carbamates where it readily reacts with nucleophilic amines. mdpi.com Theoretical calculations can quantify this reactivity by calculating atomic charges and frontier molecular orbitals (HOMO-LUMO), further identifying the carbonyl carbon as the primary reactive site for nucleophiles. semanticscholar.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in various environments.
MD simulations are particularly useful for understanding how solvents influence chemical reactions. By explicitly modeling solvent molecules around the solute, these simulations can reveal how solute-solvent interactions affect the stability of reactants, transition states, and products. nih.govchemrxiv.org A hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent is treated with more computationally efficient classical mechanics (force fields). chemrxiv.org
For reactions involving this compound, such as its hydrolysis or aminolysis, MD simulations can model the reaction in different solvents (e.g., water, toluene (B28343), dichloromethane). mdpi.comnih.gov The simulations can track the formation and strength of hydrogen bonds, analyze the radial distribution function to understand solvent structuring around the molecule, and calculate the free energy profile of the reaction pathway. nih.govnih.gov These studies can explain, for instance, how polar solvents might stabilize charged intermediates and transition states, thereby lowering the activation energy barrier compared to non-polar solvents. chemrxiv.orgpitt.edu
| Parameter | Description | Example Value/Method |
|---|---|---|
| Force Field | Describes the potential energy of the solvent molecules. | GAFF, TIP3P (for water) |
| Ensemble | Statistical mechanics framework (e.g., constant temperature and pressure). | NVT or NPT |
| Thermostat | Algorithm to maintain constant temperature. | Nosé-Hoover, Bussi-Parrinello chemrxiv.org |
| Simulation Time | Total duration of the simulation. | Nanoseconds (ns) |
| Time Step | Time increment between simulation steps. | 0.5 - 2.0 femtoseconds (fs) chemrxiv.org |
Theoretical models can also investigate the possibility of intramolecular electron transfer (ET) within a molecule. This process involves the transfer of an electron from a donor part of the molecule to an acceptor part, often initiated by photoexcitation. In systems containing nitrophenyl groups, the nitroaromatic moiety can act as an electron acceptor. researchgate.net
In the case of this compound, it is theoretically plausible that upon electronic excitation, an electron could be transferred from one of the nitrophenyl rings (acting as a donor) to the other (acting as an acceptor), or from the carbonate bridge to a nitrophenyl ring. MD simulations can be used to explore the conformational dynamics that would facilitate such an ET event. By modeling the molecule's flexibility and vibrational modes, simulations can identify specific geometries where the donor and acceptor moieties are optimally oriented for electron transfer to occur. These structural insights are crucial for interpreting experimental results from techniques like time-resolved fluorescence spectroscopy. researchgate.net
Mechanistic Insights from Theoretical Models
Theoretical models provide profound insights into the step-by-step mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of all intermediates and, crucially, the transition states that connect them. diva-portal.org
For this compound, theoretical models can elucidate the mechanisms of its key reactions. For instance, in the reaction with an amine, a computational model would typically show a two-step mechanism:
Nucleophilic Attack: The amine nitrogen attacks the highly electrophilic carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. Theoretical calculations can determine the activation energy for this step.
Leaving Group Departure: The tetrahedral intermediate collapses, and a 2-nitrophenoxide anion is expelled as a leaving group. The stability of the 2-nitrophenoxide anion, which is enhanced by the electron-withdrawing nitro group, makes it an excellent leaving group and drives the reaction forward.
Differentiation of Competing Reaction Pathways (e.g., Nucleophilic Substitution vs. Radical Mechanisms)
The reactions of this compound predominantly involve the cleavage of the carbonyl-oxygen bond. Theoretically, this can occur through several mechanisms, with nucleophilic substitution and radical pathways being the most plausible competitors. Computational studies are instrumental in determining the energetically more favorable route by calculating the activation energies for each proposed mechanism.
Nucleophilic Substitution Pathway:
Experimental studies on bis(o-nitrophenyl) carbonate have demonstrated its utility in the synthesis of ureas and carbamates, proceeding through a nucleophilic substitution mechanism mdpi.com. In these reactions, a nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon. For this compound, this pathway involves the formation of a tetrahedral intermediate, followed by the departure of a 2-nitrophenoxide leaving group.
Computational models of this process for analogous aryl carbonates typically investigate the following steps:
Formation of a reactant complex: The nucleophile and this compound approach each other to form a pre-reaction complex.
Transition state to the tetrahedral intermediate: The nucleophile attacks the carbonyl carbon, leading to a high-energy transition state.
Tetrahedral intermediate: A transient species where the carbonyl carbon is sp3-hybridized.
Transition state for leaving group departure: The C-O bond to one of the 2-nitrophenyl groups begins to break.
Formation of the product and the 2-nitrophenoxide leaving group.
Kinetic studies on the related bis(4-nitrophenyl) carbonate have suggested that these reactions can also proceed via a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously, avoiding a discrete tetrahedral intermediate nih.gov. DFT calculations can distinguish between these stepwise and concerted pathways by locating the respective transition states and intermediates on the potential energy surface. For many acyl substitution reactions, the stepwise pathway involving a tetrahedral intermediate is found to be operative.
Radical Pathway:
A hypothetical radical mechanism would likely involve the homolytic cleavage of the C-O bond, initiated by heat or light, to generate a 2-nitrophenoxy radical and a (2-nitrophenoxy)carbonyl radical. While radical reactions are a significant area of organic chemistry, there is currently no direct experimental or computational evidence to suggest that this compound readily undergoes reactions via a radical pathway under typical synthetic conditions.
Computational investigations into a hypothetical radical pathway would involve calculating the bond dissociation energy (BDE) of the C-O bond. A high BDE would indicate that a significant amount of energy is required for homolytic cleavage, making this pathway less likely than a lower-energy nucleophilic substitution pathway, especially in the presence of a good nucleophile.
Computational Comparison:
To definitively differentiate between these pathways, a comparative computational study would calculate the Gibbs free energy of activation (ΔG‡) for both the nucleophilic substitution and the radical initiation steps. Based on the known reactivity of aryl carbonates, it is overwhelmingly likely that the nucleophilic substitution pathway would have a significantly lower activation barrier, rendering it the dominant reaction mechanism.
Table 1: Hypothetical Comparative Energy Profile for Nucleophilic Substitution vs. Radical Initiation in the Reaction of this compound with a Generic Nucleophile (Nu⁻)
| Reaction Pathway | Key Step | Calculated Parameter | Hypothetical Energy (kcal/mol) | Implication |
| Nucleophilic Substitution | Formation of Tetrahedral Intermediate | Activation Energy (ΔG‡) | +15 to +25 | Kinetically Favorable |
| Radical Mechanism | Homolytic C-O Bond Cleavage | Bond Dissociation Energy (BDE) | +70 to +90 | Kinetically Unfavorable |
Note: This table is illustrative and presents expected trends rather than empirically calculated data for this compound, for which specific computational studies are not publicly available.
Evaluation of Transition State Structures and Intermediates
A cornerstone of computational reaction mechanism analysis is the characterization of transition states (TS) and intermediates. For the nucleophilic substitution reaction of this compound, DFT calculations can provide detailed geometric and electronic information about these transient species.
Transition State (TS) Analysis:
The transition state in a nucleophilic attack on the carbonyl carbon is a critical point on the reaction coordinate. Computational analysis reveals key features of this structure:
Geometry: The attacking nucleophile is in the process of forming a bond with the carbonyl carbon, which itself is moving from a trigonal planar (sp2) to a more tetrahedral (sp3) geometry. The bond to the future leaving group is elongated but not yet fully broken.
Vibrational Frequencies: A key confirmation of a true transition state structure is the presence of exactly one imaginary vibrational frequency in the calculated vibrational spectrum. This frequency corresponds to the motion along the reaction coordinate, for instance, the simultaneous approach of the nucleophile and the beginning of the C-O bond cleavage.
Intermediate Analysis:
If the reaction proceeds through a stepwise mechanism, a tetrahedral intermediate is formed. Computational studies can fully optimize the geometry of this intermediate and analyze its electronic structure.
Structure: The carbonyl carbon is sp3-hybridized, bonded to the oxygen of the original carbonyl group (which now carries a partial negative charge), the two 2-nitrophenoxy groups, and the incoming nucleophile.
Stability: The relative energy of this intermediate compared to the reactants and products provides insight into its lifetime. The presence of electron-withdrawing nitro groups on the phenyl rings can influence the stability of this intermediate.
Future Directions and Emerging Research Areas
Development of More Sustainable and Environmentally Benign Synthesis Routes
The traditional synthesis of diaryl carbonates, including Bis(2-nitrophenyl) carbonate, often involves hazardous reagents such as phosgene (B1210022) or its derivatives like triphosgene (B27547). While triphosgene is a safer alternative, the development of entirely phosgene-free routes is a primary goal for green chemistry. Future research is focused on several promising strategies:
Oxidative Carbonylation: This approach involves the direct carbonylation of 2-nitrophenol (B165410) using carbon monoxide and an oxidant. Research efforts are directed at finding efficient and recyclable catalyst systems, often based on palladium, to facilitate this reaction under milder conditions.
Transesterification Routes: The use of dimethyl carbonate (DMC) as a green carbonylating agent is a well-established sustainable alternative. Future work could optimize the transesterification of DMC with 2-nitrophenol. This route is attractive as DMC itself can be produced via green methods, and the primary byproduct is methanol, which is relatively benign.
Utilization of CO₂: Direct synthesis from carbon dioxide is the ultimate goal for sustainable carbonate production. While thermodynamically challenging, research into catalytic systems that can effectively activate CO₂ for reaction with 2-nitrophenol is an active area. This could involve innovative electrochemical methods or novel catalyst designs that can overcome the high activation energy barrier.
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach. While the enzymatic synthesis of diphenyl carbonate has been explored, future studies could identify or engineer enzymes capable of efficiently catalyzing the formation of this compound from 2-nitrophenol and a suitable carbonate source under ambient conditions.
Exploration of Novel Catalytic Systems for Carbonylation Reactions
While this compound is itself a reagent, its reactions with nucleophiles (amines, alcohols, etc.) can be significantly enhanced and controlled through catalysis. Emerging research is focused on developing new catalysts that offer greater efficiency, selectivity, and a broader substrate scope.
Organocatalysis: Non-metal catalysts are gaining prominence due to their low toxicity and stability. Strong, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) have shown promise in activating substrates for reactions with carbonates. Future work will likely explore a wider range of organocatalysts, including thioureas and phosphines, to catalyze the formation of ureas, carbamates, and polycarbonates with high precision.
Transition Metal Catalysis: Palladium-based catalysts are well-known for their efficacy in carbonylation reactions. nih.gov Future explorations may involve developing novel palladium complexes with tailored ligand spheres to control selectivity in complex reactions. Furthermore, investigating catalysts based on more abundant and less toxic metals like copper or iron is a key area of interest for sustainable chemistry.
Host-Guest Catalysis: Utilizing supramolecular structures like covalent organic frameworks (COFs) to encapsulate and orient both the catalyst and substrates is a novel approach. semanticscholar.org This strategy can create a unique reaction environment, enhancing reaction rates and selectivity in the carbonylation of various substrates using this compound. semanticscholar.org
The development of these catalytic systems will enable chemists to perform carbonylation reactions under milder conditions, with lower catalyst loadings, and with greater control over the final product.
Expansion of Applications in Complex Molecular Architecture Synthesis
This compound is an excellent tool for introducing carbonyl functionalities, a cornerstone of many complex molecular structures. Its utility in synthesizing bis-ureas has already been demonstrated, forming the basis for supramolecular gels and polymeric assemblies through hydrogen bonding interactions. mdpi.com Future applications are expected to leverage its controlled reactivity for more sophisticated targets.
Polymer Chemistry: Beyond simple bis-ureas, the reagent can be used in the step-growth polymerization to create advanced polyureas and polycarbonates. By using this compound instead of less reactive diaryl carbonates, polymerizations can be conducted at lower temperatures, allowing for the incorporation of thermally sensitive monomers and the creation of polymers with precisely controlled architectures, such as segmented block copolymers. researchgate.net
Macrocyclization: The mild reactivity of this compound makes it a candidate for high-dilution macrocyclization reactions, which are crucial for the synthesis of natural products, host-guest systems, and unique drug scaffolds.
Bioconjugation: Activated carbonates are used to link molecules to biological substrates. Polymer-bound versions of nitrophenyl carbonates are already used in solid-phase peptide synthesis. nih.gov Future research could adapt this compound for the controlled cross-linking of proteins or for attaching small molecules to antibodies in the development of antibody-drug conjugates (ADCs).
The table below summarizes potential areas for expansion.
| Application Area | Potential Molecular Architecture | Research Focus |
| Material Science | Supramolecular Polymers, Self-Healing Materials | Designing bis-urea and bis-carbamate monomers for controlled self-assembly. |
| Pharmaceuticals | Macrocyclic Drugs, Heterocycles | Development of efficient intramolecular carbonylation strategies. |
| Biotechnology | Antibody-Drug Conjugates, Immobilized Enzymes | Synthesis of heterobifunctional linkers and surface activation chemistry. |
Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Isotopic Labeling
A deeper understanding of reaction mechanisms is crucial for optimizing existing protocols and designing new transformations. While kinetic studies on the analogous bis(4-nitrophenyl) carbonate have suggested both concerted and stepwise mechanisms depending on the nucleophile, more advanced techniques are needed to fully elucidate the reactive intermediates and transition states involved in reactions of this compound. nih.gov
Time-Resolved Spectroscopy: Techniques like time-resolved in situ X-ray absorption spectroscopy (TRIS-XAS) and transient Raman spectroscopy can provide unprecedented detail about the structural and electronic changes occurring during a chemical reaction on millisecond or even faster timescales. chemrxiv.orgrsc.orgresearchgate.net Applying these methods could allow for the direct observation of short-lived tetrahedral intermediates, providing definitive evidence for stepwise pathways.
Isotopic Labeling: The use of carbon isotopes (¹³C or ¹⁴C) is a powerful tool for tracing the path of the carbonyl group from this compound to the final product. nih.govmdpi.com Such studies can unambiguously confirm the origin of the carbonyl carbon in complex reaction networks and are invaluable for mechanistic clarification, especially in catalytic cycles where the carbonyl group might undergo exchange with other carbon sources. nih.govmdpi.com
These advanced studies will provide a more complete picture of the factors controlling the reactivity and selectivity of this compound, enabling more rational reaction design.
Integration of Computational Design for Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. By modeling molecules and reaction pathways, researchers can predict reactivity, understand reaction mechanisms at a quantum-mechanical level, and design new reagents with specific properties.
Reactivity Prediction: DFT calculations can be used to determine the electronic properties of this compound, such as the HOMO-LUMO gap and natural population analysis (NPA), to quantify its electrophilicity and predict its reactivity with various nucleophiles. semanticscholar.orgresearchgate.netunab.cl This can help in selecting the optimal reaction conditions and catalysts.
Mechanism Elucidation: Computational modeling can map out entire reaction energy profiles, identifying transition states and intermediates. This allows for the differentiation between competing mechanistic pathways (e.g., concerted vs. stepwise) and provides insights that are often difficult to obtain experimentally.
Design of Novel Reagents: A key future direction is the in silico design of new activated carbonates. By systematically modifying the substituents on the phenyl rings (e.g., changing the position or nature of the electron-withdrawing groups), computational studies can predict how these changes will affect the reagent's stability, reactivity, and selectivity. This allows for the rational design of next-generation carbonylating agents tailored for specific synthetic challenges, potentially offering enhanced reactivity or improved leaving group characteristics.
The synergy between computational prediction and experimental validation will accelerate the discovery of more efficient and selective carbonylation reactions and the development of superior reagents.
Q & A
Q. How can factorial design optimize the synthesis of Bis(2-nitrophenyl) carbonate to improve yield and purity?
Methodological Answer: Use a 2<sup>k</sup> factorial design to evaluate critical variables (e.g., reaction temperature, molar ratios, solvent polarity). For example:
- Independent Variables : Temperature (60–100°C), catalyst loading (0.5–2.0 mol%), reaction time (4–12 hours).
- Dependent Variables : Yield (%), purity (HPLC area%). Analyze interactions using ANOVA to identify optimal conditions. Orthogonal arrays (e.g., Taguchi method) reduce experimental runs while maintaining statistical robustness .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation : <sup>1</sup>H/<sup>13</sup>C NMR for nitro-group positioning and carbonate linkage verification.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine decomposition onset temperatures .
Q. How should stability studies for this compound be designed under varying storage conditions?
Methodological Answer: Conduct accelerated degradation studies:
- Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), light exposure (UV vs. dark).
- Metrics : Monitor hydrolysis via HPLC every 7 days for 1 month. Use Arrhenius modeling to predict shelf life. Store in airtight, amber glass containers at ≤6°C to minimize nitro-group degradation .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Apply Density Functional Theory (DFT) to model transition states and activation energies. Use software like Gaussian or COMSOL to simulate:
Q. How can researchers resolve contradictions in kinetic data for this compound-mediated reactions?
Methodological Answer:
- Error Source Analysis : Check for autocatalysis (e.g., nitro-group participation) or solvent-dependent side reactions.
- Multivariate Regression : Use tools like MATLAB or Python’s SciPy to fit rate constants while accounting for hidden variables (e.g., trace moisture). Compare with control experiments using deuterated solvents .
Q. What role does AI-driven automation play in optimizing this compound-based reaction cascades?
Methodological Answer: Implement AI platforms (e.g., ICReDD’s autonomous labs) for:
Q. How can interdisciplinary frameworks enhance the design of this compound derivatives for photolabile applications?
Methodological Answer: Combine:
- Computational Chemistry : TD-DFT to predict UV absorption spectra.
- Experimental Spectroscopy : Time-resolved fluorescence to measure excited-state lifetimes.
- Material Science : Layer-by-layer deposition to test photodegradation efficiency in polymer matrices .
Q. What methodologies assess the environmental impact of this compound degradation byproducts?
Methodological Answer:
Q. How do steric and electronic effects influence the regioselectivity of this compound in esterification reactions?
Methodological Answer:
Q. What strategies enable high-throughput screening of this compound’s compatibility with bioorthogonal chemistries?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
